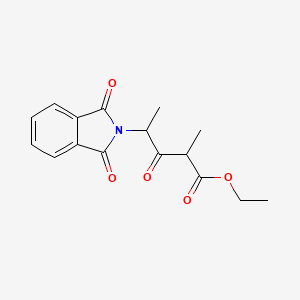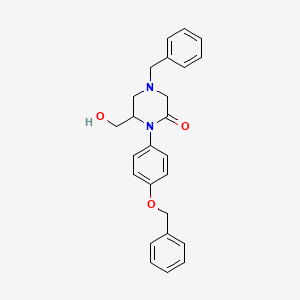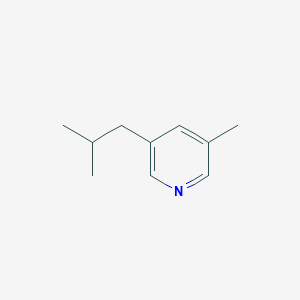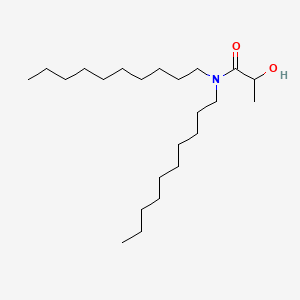
Ethyl 3-cyano-2-hydroxyisonicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-cyano-2-hydroxyisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a cyano group, a hydroxy group, and an ethyl ester group attached to the isonicotinic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyano-2-hydroxyisonicotinate typically involves the reaction of ethyl cyanoacetate with isonicotinic acid or its derivatives. One common method is the condensation reaction between ethyl cyanoacetate and isonicotinic acid in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
Ethyl 3-cyano-2-hydroxyisonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of ethyl 3-cyano-2-oxoisonicotinate.
Reduction: Formation of ethyl 3-amino-2-hydroxyisonicotinate.
Substitution: Formation of ethyl 3-cyano-2-alkoxyisonicotinate or ethyl 3-cyano-2-aminoisonicotinate.
科学的研究の応用
Ethyl 3-cyano-2-hydroxyisonicotinate has diverse applications in scientific research:
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the production of dyes, pigments, and agrochemicals.
作用機序
The mechanism of action of ethyl 3-cyano-2-hydroxyisonicotinate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The hydroxy group can form hydrogen bonds with biological macromolecules, enhancing binding affinity. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .
類似化合物との比較
Ethyl 3-cyano-2-hydroxyisonicotinate can be compared with other similar compounds, such as:
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate: Similar structure but with a methyl group at the 6-position, which may alter its reactivity and biological activity.
This compound derivatives: Various derivatives with different substituents on the isonicotinic acid core, which can modulate their chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo diverse reactions and interact with biological targets, making it a valuable compound for research and development.
特性
分子式 |
C9H8N2O3 |
|---|---|
分子量 |
192.17 g/mol |
IUPAC名 |
ethyl 3-cyano-2-oxo-1H-pyridine-4-carboxylate |
InChI |
InChI=1S/C9H8N2O3/c1-2-14-9(13)6-3-4-11-8(12)7(6)5-10/h3-4H,2H2,1H3,(H,11,12) |
InChIキー |
VKNPSXLHUFALKB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(C(=O)NC=C1)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


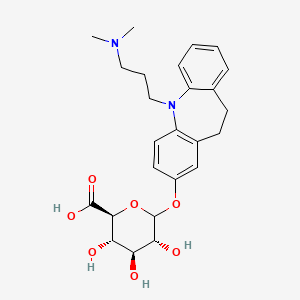

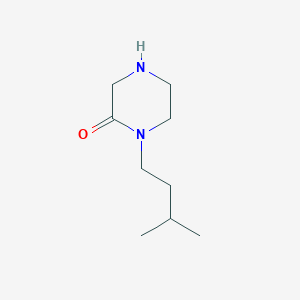
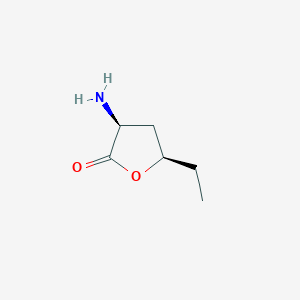
![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)

![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)
